molecular formula C6H4Cl2N2O2 B1587157 2,3-Dichloro-6-nitroaniline CAS No. 65078-77-5

2,3-Dichloro-6-nitroaniline

Cat. No. B1587157
CAS RN: 65078-77-5
M. Wt: 207.01 g/mol
InChI Key: RDCOVUDTFKIURA-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitroaniline, abbreviated as DCNA, is an organic compound . It appears as colorless or light yellow crystals . The molecular formula of DCNA is C6H4Cl2N2O2 .


Synthesis Analysis

DCNA can be synthesized through a two-step method . The first step involves a nitration reaction of 1,2,3-trichlorobenzenes with nitric acid in a sulfuric acid system to prepare 2,3,4-trichloronitrobenzenes . The second step involves an ammonolysis reaction of 2,3,4-trichloronitrobenzenes with ammonia at 120-150°C in an organic solvent to obtain DCNA . This method is simple to operate, environmentally friendly, and results in high yield and purity .


Molecular Structure Analysis

The molecular structure of DCNA is represented by the formula C6H4Cl2N2O2 . The average mass is 207.014 Da and the monoisotopic mass is 205.964981 Da .


Chemical Reactions Analysis

The synthesis of DCNA usually involves the nitration of aniline . Under appropriate conditions, aniline reacts with concentrated nitric acid to obtain o-nitroaniline . Subsequently, p-nitroaniline undergoes dichlorination to yield 2,3-dichloro-6-nitroaniline .


Physical And Chemical Properties Analysis

DCNA has a molecular weight of 207.01 . It has a density of 1.624g/cm³ . The boiling point is 323.5°C at 760 mmHg . The flash point is 149.4°C . The refractive index is 1.655 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically in the production of pesticides .

Summary of the Application

2,3-Dichloro-6-nitroaniline is an intermediate in the production of the pesticide aclonifen . Aclonifen is a selective herbicide used for pre- and post-emergence control of broadleaf weeds in various crops.

Methods of Application or Experimental Procedures

The preparation of 2,3-Dichloro-6-nitroaniline involves taking 2,3,4-trichloronitrobenzene as a raw material and reacting it with ammonia water in a high-pressure kettle . A sulfur-containing compound is added as a catalyst .

Results or Outcomes

The preparation method of 2,3-Dichloro-6-nitroaniline has the advantages of high yield, good reaction selectivity, high safety, environmental friendliness, and low production cost . A small amount of sulfur-containing catalyst is added, so that a good catalytic effect can be achieved, a high yield of more than 99% and selectivity of more than 99% can be finally obtained . The reaction time is greatly shortened, and the production energy consumption is reduced .

Safety And Hazards

DCNA is considered hazardous . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling DCNA . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

2,3-dichloro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCOVUDTFKIURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983629
Record name 2,3-Dichloro-6-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitroaniline

CAS RN

65078-77-5
Record name 2,3-Dichloro-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65078-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dichloro-6-nitroaniline
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Record name 2,3-Dichloro-6-nitroaniline
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Record name 2,3-dichloro-6-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Carta, P Sanna, M Loriga, MG Setzu, P La Colla… - Il Farmaco, 2002 - Elsevier
A new series of 3-isopropyl-, 3-trifluoromethyl- and 3-bromomethylquinoxaline-2-ones variously substituted on the benzo-moiety were synthesized and submitted to a preliminary in vitro …
Number of citations: 41 www.sciencedirect.com
P Corona, S Piras, M Palomba… - Mini-Reviews in Organic …, 2008 - ingentaconnect.com
Angular N-tricyclic systems as triazolo[4,5-f]quinolines, triazolo[4,5-h]quinolines, imidazo[4,5-f]quinolines, imidazo[4,5- h]quinolines were in the past obtained by connection of either f or …
Number of citations: 7 www.ingentaconnect.com
C Foces‐Foces, AL Llamas‐Saiz… - Journal of physical …, 1997 - Wiley Online Library
The molecular and crystal structure of 3‐nitropyrazole was determined by X‐ray analysis. The triclinic unit cell contains 12 molecules which form four hydrogen‐bonded (N—H···N) …
Number of citations: 23 onlinelibrary.wiley.com
S Seko, K Miyake, N Kawamura - Journal of the Chemical Society …, 1999 - pubs.rsc.org
O-Alkylhydroxylamines, particularly O-methylhydroxylamine, aminate nitroarenes in the presence of a strong base and a copper catalyst to give aminonitroarenes in good yields. ortho- …
Number of citations: 47 pubs.rsc.org
D Greenwood, MG Hutchings, B Lamble - Journal of the Chemical …, 1986 - pubs.rsc.org
A total of 110 arylazo dyes have been prepared, based on five benzenoid and heterocyclic coupling components, and containing combinations of chlorine and sulphonate (sulpho) …
Number of citations: 1 pubs.rsc.org
A Carta, M Loriga, G Paglietti, M Ferrone… - Bioorganic & medicinal …, 2007 - Elsevier
Following the antiviral screening of a wide series of new angular and linear N-tricyclic systems both in silico and in vitro, the [4,7]phenantroline nucleus emerged as a new ring system …
Number of citations: 43 www.sciencedirect.com
A Carta, M Loriga, S Zanetti, LA Sechi - Il Farmaco, 2003 - Elsevier
A new series of 3-alkyl-, 3-trifluoromethyl-, 3-carboxyethyl- and 3-bromomethylquinoxaline-2-ones and 2,3-bis(bromomethyl)quinoxalines bearing Cl, CF 3 , morpholine on the benzo-…
Number of citations: 75 www.sciencedirect.com
JJ Betts, HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… Thedifficulty of preparation of 2:3-dichloro6-nitroaniline made an attempt at synthesis of N-acetyl-S(2:3-dichloro-6-nitrophenyl)-L-cysteine impracticable. N- …
Number of citations: 22 www.ncbi.nlm.nih.gov

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